molecular formula C10H15N3 B1472385 6-Cyclopentyl-2-methylpyrimidin-4-amine CAS No. 1412957-63-1

6-Cyclopentyl-2-methylpyrimidin-4-amine

Cat. No. B1472385
CAS RN: 1412957-63-1
M. Wt: 177.25 g/mol
InChI Key: UUDOMFHSSPJLLK-UHFFFAOYSA-N
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Description

“6-Cyclopentyl-2-methylpyrimidin-4-amine” is a pyrimidine derivative. It is also known as CP-673451. The molecular formula is C10H15N3 and the molecular weight is 177.25 g/mol .


Molecular Structure Analysis

The InChI code for “6-Cyclopentyl-2-methylpyrimidin-4-amine” is 1S/C10H15N3/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13) .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into heterocyclic compounds, including 6-Cyclopentyl-2-methylpyrimidin-4-amine, has revealed various chemical synthesis pathways and structural analyses. For instance, Hertog et al. (2010) explored ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, demonstrating the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine, indicating a method that could be analogous for synthesizing similar compounds (Hertog, Plas, Pieterse, & Streef, 2010). Similarly, Erkin et al. (2007) detailed the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their biological activity, suggesting potential pathways for derivatives of 6-Cyclopentyl-2-methylpyrimidin-4-amine (Erkin & Krutikov, 2007).

Biological Activity and Applications

The research into the derivatives of 6-methylpyrimidin compounds has highlighted their pronounced antituberculous effect, hinting at the potential biological activity and applications of 6-Cyclopentyl-2-methylpyrimidin-4-amine in medical and pharmacological fields. This includes the work by Erkin et al. (2007) on antituberculous properties of pyrimidine derivatives (Erkin & Krutikov, 2007).

Analytical and Material Science Research

The compound's relevance extends to analytical and material science research, where its derivatives are used to explore new synthetic routes and molecular structures. For example, Zhao et al. (2012) described two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine, showcasing methods that could be applicable for synthesizing structurally related compounds like 6-Cyclopentyl-2-methylpyrimidin-4-amine (Zhao, Ma, & Chen, 2012).

properties

IUPAC Name

6-cyclopentyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDOMFHSSPJLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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